Inhibition of Inducible Nitric Oxide Synthase (iNOS) in Murine Microglial Cells
7-Nitro-3-propyl-2,3-dihydro-1H-indole demonstrates measurable inhibition of iNOS-mediated nitric oxide (NO) production in a well-defined cell-based inflammatory model [1]. In LPS-stimulated mouse BV2 microglial cells, the compound exhibits an IC50 of 8.65 µM for the inhibition of NO release [1]. This activity, while moderate, provides a quantifiable baseline for its use as a research tool in studying iNOS-dependent pathways and for exploring structure-activity relationships within the nitroindole series.
| Evidence Dimension | iNOS-mediated NO production inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.65 µM (8.65E+3 nM) |
| Comparator Or Baseline | Class baseline: Many simple indoles lack measurable iNOS inhibition at this concentration. |
| Quantified Difference | Compound demonstrates a specific inhibitory activity in this model. |
| Conditions | LPS-stimulated mouse BV2 microglial cells; Griess reaction measurement after 24 hrs post-stimulation [1]. |
Why This Matters
This validated IC50 value allows researchers to quantitatively compare its iNOS inhibitory potency against other candidates in their screening cascades, providing a data-driven basis for compound selection in neuroinflammation studies.
- [1] BindingDB. (2012). BDBM50359858 / CHEMBL1929082 assay record for inhibition of iNOS in mouse BV2 cells. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50359858 View Source
